Tetrazolo[5,1-a]phthalazine, 6-(imidazol-1-yl)-
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Overview
Description
1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE is a complex heterocyclic compound that combines the structural features of tetrazole, phthalazine, and imidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique arrangement of nitrogen atoms within its structure imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile derivatives with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds under mild conditions and yields the tetrazole ring . The phthalazine moiety can be introduced through a condensation reaction with hydrazine derivatives, followed by cyclization . The final step involves the formation of the imidazole ring through a cyclization reaction with formamide or similar reagents .
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share similar structural features and exhibit comparable biological activities.
Tetrazole and Triazine-Based Compounds: These nitrogen-rich compounds are used in similar applications, including medicinal chemistry and materials science.
Uniqueness: 1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE is unique due to its combination of tetrazole, phthalazine, and imidazole rings, which imparts distinctive chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions with various molecular targets.
Properties
Molecular Formula |
C11H7N7 |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
6-imidazol-1-yltetrazolo[5,1-a]phthalazine |
InChI |
InChI=1S/C11H7N7/c1-2-4-9-8(3-1)10-13-15-16-18(10)14-11(9)17-6-5-12-7-17/h1-7H |
InChI Key |
JDWVZUPUQMAAKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=NN3N=C2N4C=CN=C4 |
Origin of Product |
United States |
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